3-Methyl-2,4-dinitrophenol
Overview
Description
3-Methyl-2,4-dinitrophenol is an organic compound characterized by the presence of a methyl group and two nitro groups attached to a phenol ring. This compound is known for its yellow crystalline appearance and its solubility in organic solvents such as ethanol and acetone, while being nearly insoluble in water . It is a toxic compound and has been studied for various applications in scientific research and industry.
Scientific Research Applications
3-Methyl-2,4-dinitrophenol has several scientific research applications:
Environmental Science: It is studied for its role as a contaminant and its impact on the environment.
Analytical Chemistry: The compound is used in the development of sensors for the selective detection of nitrophenols in environmental samples.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2,4-dinitrophenol (a derivative of 2,4-Dinitrophenol or DNP) is the mitochondria , the powerhouse of the cell . Specifically, it targets the oxidative phosphorylation process within the mitochondria .
Mode of Action
This compound acts as an uncoupler of oxidative phosphorylation . It carries protons across the mitochondrial inner membrane, bypassing the ATP synthase. This uncoupling leads to a rapid consumption of energy without generating ATP, causing the energy to be released as heat .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By uncoupling this pathway, it disrupts the normal energy production mechanisms of the cell, leading to a rapid loss of ATP and an increase in metabolic rate . The downstream effects include increased heat production and potential cell death if energy reserves are exhausted .
Pharmacokinetics
Studies on 2,4-dinitrophenol suggest that it exhibits significantnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of the action of this compound is a rapid increase in metabolic rate, leading to weight loss . This comes at the cost of a significant increase in heat production, which can lead to hyperthermia . In severe cases, the rapid loss of ATP can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to carry protons across the mitochondrial membrane . Additionally, the presence of other compounds, such as other uncouplers or inhibitors of oxidative phosphorylation, can also influence its action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methyl-2,4-dinitrophenol is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the preparation of phosphorothioamidate analogues as antimalarial agents . It also exhibits anti-androgenic activity and significantly inhibits basal and hCG-stimulated testosterone production in rats .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been associated with dose-dependent mitochondrial uncoupling, causing the rapid loss of ATP as heat and leading to uncontrolled hyperthermia . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression . It is known to cause mitochondrial uncoupling, leading to the rapid loss of ATP . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 3-Methyl-2,4-dinitrophenol typically involves the nitration of 3-methylphenol (m-cresol). The process includes the following steps:
Nitration Reaction: 3-Methylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 2 and 4 positions of the phenol ring.
Purification: The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3-Methyl-2,4-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups activate the aromatic ring towards nucleophilic attack. .
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
The major products formed from these reactions include 3-methyl-2,4-diaminophenol (from reduction) and various substituted phenols (from nucleophilic substitution).
Comparison with Similar Compounds
3-Methyl-2,4-dinitrophenol can be compared with other nitrophenols such as:
2,4-Dinitrophenol: Known for its use as a weight loss agent in the early 20th century, it shares similar toxicological properties and mechanisms of action.
4-Nitrophenol: Used in the synthesis of pharmaceuticals and as a pesticide intermediate, it differs in its substitution pattern and specific applications.
2-Methyl-4,6-dinitrophenol: Another methyl-substituted dinitrophenol, it is used in similar environmental and analytical applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in scientific research.
Properties
IUPAC Name |
3-methyl-2,4-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWQQNOSQNSCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073950 | |
Record name | Phenol, 3-methyl-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-66-9 | |
Record name | Phenol, 3-methyl-2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methyl-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.